3-Cyclobutylphenol

Description

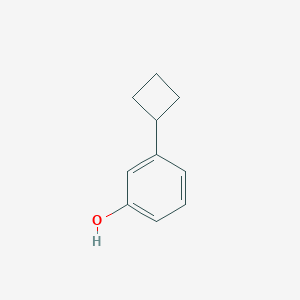

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,11H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAOBXXXNFRSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutylphenol and Its Analogues

Established Synthetic Pathways for Phenols with Cycloalkyl Substitution

Several methods have been developed to introduce cycloalkyl groups onto phenolic structures, leveraging various catalytic systems and reaction mechanisms.

A significant approach involves the direct attachment of a cyclobutyl group to the phenol (B47542) ring through electrophilic aromatic substitution or related mechanisms.

Silver-Catalyzed Cyclobutylation with Bicyclo[1.1.0]butanes (BCBs): A prominent method for the direct cyclobutylation of phenols utilizes bicyclo[1.1.0]butanes (BCBs) as cyclobutylating agents in the presence of silver catalysts researchgate.netrsc.orgsemanticscholar.orgrsc.org. These silver catalysts function as carbophilic π-acids, activating the strained BCB ring to generate a reactive cyclobutyl cation equivalent. This electrophilic species then undergoes Friedel-Crafts-type C-alkylation with the electron-rich phenol ring semanticscholar.orgrsc.org. While this method offers direct access, challenges include controlling regioselectivity (e.g., ortho vs. para substitution) and chemoselectivity, preventing O-alkylation. Furthermore, the precise cleavage of the BCB ring (edge versus central bond) can influence the outcome semanticscholar.orgrsc.org. Studies have shown that electron-rich and electron-poor phenols exhibit varying reactivity, with some substituted phenols yielding lower yields and selectivities rsc.org.

Cycloalkylation with Alkenes: The cycloalkylation of phenol with alkenes, such as 1-methylcyclopentene, catalyzed by solid acids like KU-23 or Lewis acids like aluminum phenolate, provides another route to cycloalkylphenols researchgate.netresearcher.life. These reactions typically involve the protonation or Lewis acid activation of the alkene, generating a carbocation that attacks the phenol ring. Optimization of reaction conditions, including temperature, catalyst loading, and reactant ratios, is crucial for achieving high yields and selectivities for specific isomers (e.g., para- or ortho-substituted products) researchgate.netresearcher.life.

Table 1: Cycloalkylation of Phenol with 1-Methylcyclopentene

| Alkene | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Phenol:Alkene) | Catalyst Loading (%) | Yield (%) | Selectivity (%) | Reference |

| 1-Methylcyclopentene | KU-23 | 110 | 5 | 1:1 | 10 | 71.2 | 92.8 | researcher.life |

| 1-Methylcyclopentene | Aluminum Phenolate | 260 | 5 | 1:2 | 20 | 44.3 | 87.6 | researcher.life |

Dehydrative Coupling: Brookhart acid-catalyzed dehydrative coupling has also been reported, where cyclopropylcarbinol acts as an electrophile to alkylate phenols, primarily at the para position, under mild conditions researchgate.net.

Cross-coupling reactions offer a versatile strategy for constructing the aryl-cyclobutyl bond by joining functionalized aromatic and cyclobutyl fragments.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, can be employed to form aryl-cyclobutyl bonds. This typically involves the palladium-catalyzed coupling of aryl halides or pseudohalides with cyclobutylboronic acids or their esters organic-chemistry.org. Conversely, halogenated cyclobutanes could be coupled with arylboronic acids. The availability of halogenated phenols, such as 2-bromo-4-cyclobutylphenol (B6287138) sigmaaldrich.com, suggests that such precursors can be synthesized and utilized in cross-coupling strategies to access more complex cyclobutylphenol derivatives.

Other Coupling Strategies: While less directly detailed for 3-cyclobutylphenol itself, general methods for forming C-C bonds involving cyclobutane (B1203170) precursors, such as palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides, demonstrate the broader applicability of coupling reactions in constructing cyclobutane-containing molecules organic-chemistry.org.

Catalysis is central to the efficiency and selectivity of these synthetic routes. Transition metals, particularly silver and palladium, play crucial roles. Silver catalysts facilitate the direct cyclobutylation of phenols with BCBs by acting as carbophilic Lewis acids researchgate.netrsc.orgsemanticscholar.orgrsc.org. Palladium catalysts are essential for cross-coupling reactions, enabling the formation of the aryl-cyclobutyl bond from appropriate precursors organic-chemistry.orgacs.orgacs.org. Solid acid catalysts and other Lewis acids have also proven effective in catalyzing the cycloalkylation of phenols with alkenes researchgate.netresearcher.liferesearchgate.netwhiterose.ac.uk. The development of catalytic methods aims to reduce reaction times, improve yields, enhance selectivity, and enable milder reaction conditions compared to stoichiometric approaches.

Novel Synthetic Strategies for Regioselective Functionalization

Beyond established methods, novel strategies are being explored to achieve greater control over regioselectivity and to access chiral cycloalkylphenols.

While this compound itself is achiral, the synthesis of chiral analogues requires enantioselective or diastereoselective methods. Challenges in this area include controlling the stereochemistry of the cyclobutane ring formation and its subsequent attachment to the phenol.

Stereocontrolled Cyclobutane Formation: Methods such as copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes can yield enantioenriched cyclobutanes organic-chemistry.org. Similarly, directed C–H arylation strategies have been developed for the modular synthesis of enantioenriched polyfunctionalized cyclobutanes rsc.org. These methodologies, while not directly applied to this compound in the literature surveyed, provide a framework for synthesizing chiral cyclobutyl fragments that could subsequently be coupled to phenolic systems.

Diastereoselective Cyclobutylation: For methods involving BCBs, controlling diastereoselectivity during the cyclobutylation of phenols is an active area of research. Strategies involving specific catalysts, such as palladium or bismuth Lewis acids, have been investigated to address the inherent diastereoselectivity issues associated with BCB ring-opening and subsequent functionalization semanticscholar.orgrsc.org. The development of silver-catalyzed approaches also aims to improve diastereocontrol in these C(sp²)-H cyclobutylation reactions rsc.org.

Direct biomimetic or bio-inspired synthetic routes specifically for attaching cyclobutyl groups to phenols were not prominently identified in the initial literature search. However, the broader context of sustainable chemistry and the utilization of renewable feedstocks aligns with bio-inspired principles. Lignin, a natural polymer rich in phenolic units, serves as a renewable source for aromatic building blocks researchgate.netresearchgate.net. While this relates to the origin of the phenolic component, the development of catalytic processes that mimic enzymatic transformations or utilize biological pathways for the selective functionalization of phenols with cyclobutyl moieties remains an area for future exploration.

Compound Name Index:

this compound

Phenol

Naphthols

1-Methylcyclopentene

Bicyclo[1.1.0]butanes (BCBs)

Cyclopropyltrifluoroborates

Cyclobutyltrifluoroborates

Aryl chlorides

Aryl iodides

Halide-tethered styrenes

Enantioenriched cyclobutanes

1,3-disubstituted cyclobutanes

1,1,3-trisubstituted cyclobutanes

Aryl silacyclobutanes

Heterosubstituted arylsilacyclobutanes

N-sulfonylhydrazones

Cyclobutanone-derived N-sulfonylhydrazones

Cyclobutanes

Cyclopropanes

Piperarborenine B

Piperarborenine D

Dictazole natural products

(+)-rumphellaone A

(+)-psiguadial B

Cyclopropylcarbinol

2-Bromo-4-cyclobutylphenol

3-Bromo-4-cyclopropyl-5-fluorophenol

Cyclopropylcarbinol

Chemical Reactivity and Mechanistic Investigations of 3 Cyclobutylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The benzene (B151609) ring in 3-cyclobutylphenol is susceptible to electrophilic aromatic substitution (EAS) reactions. The presence of the hydroxyl group significantly enhances the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself quora.com. The cyclobutyl group, being an alkyl substituent, also contributes to the ring's electron density through inductive effects, albeit to a lesser extent than the hydroxyl group's resonance effect wikipedia.org.

Regioselectivity and Electronic Directing Effects

In electrophilic aromatic substitution, the regioselectivity (the position at which the electrophile attacks) is determined by the directing effects of existing substituents. The hydroxyl group (-OH) is a powerful activating and ortho, para-director due to its strong electron-donating resonance effect (+R) quora.comwikipedia.org. This effect increases electron density at the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group.

Considering both substituents:

Position 2: This position is ortho to the strongly activating -OH group and ortho to the cyclobutyl group. It experiences significant electronic activation from both.

Position 4: This position is para to the strongly activating -OH group and meta to the cyclobutyl group. It benefits from the strong para-directing effect of the -OH.

Position 6: This position is ortho to the strongly activating -OH group and para to the cyclobutyl group. It also benefits from the strong ortho-directing effect of the -OH.

The strong activating effect of the hydroxyl group will dominate the directing influence. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6. Steric hindrance from the cyclobutyl group will also play a role. Position 2 is sterically hindered by both the hydroxyl group and the cyclobutyl group. Position 6 is sterically hindered by the hydroxyl group. Position 4, being para to the hydroxyl group and meta to the cyclobutyl group, is generally the least sterically encumbered. Consequently, position 4 is often the most favored site for electrophilic attack, followed by position 6, and then position 2.

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

Note: This table presents predicted reactivity based on general principles of directing effects and steric considerations for substituted phenols. Specific experimental data for this compound may vary.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group (-OH) in this compound is a reactive functional group that can participate in various transformations, including alkylation, acylation, and oxidation. Its acidity also allows for proton transfer reactions.

O-Alkylation and O-Acylation Reactions

Phenols readily undergo reactions at the oxygen atom of the hydroxyl group, leading to the formation of ethers (O-alkylation) and esters (O-acylation). These reactions typically proceed via nucleophilic attack by the phenoxide ion, which is generated by deprotonating the phenol (B47542) with a suitable base.

O-Alkylation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), this compound is deprotonated to form the corresponding phenoxide ion. This phenoxide ion acts as a strong nucleophile and can react with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) via an SN2 mechanism to yield phenyl ethers. This process is commonly known as the Williamson ether synthesis.

O-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride), in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of phenyl esters. The base neutralizes the acid byproduct (e.g., HCl) and can also catalyze the reaction.

Table 2: Typical O-Alkylation and O-Acylation Reactions of Phenols

| Reaction Type | Typical Reagent(s) | Common Base(s) | Product Type | Example Reagent |

| O-Alkylation | Alkyl Halides (RX) | NaOH, K₂CO₃, NaH | Phenyl Ethers | Methyl iodide (CH₃I) |

| O-Acylation | Acyl Halides (RCOX) or Acid Anhydrides ((RCO)₂O) | Pyridine, Triethylamine (Et₃N) | Phenyl Esters | Acetyl chloride (CH₃COCl) |

Note: These reaction types and conditions are generally applicable to phenols and are expected for this compound.

Oxidation Pathways and Radical Mechanisms

Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The phenolic hydroxyl group can be oxidized, and the aromatic ring itself can undergo oxidative coupling or cleavage.

One common pathway involves the formation of phenoxy radicals. The hydrogen atom of the hydroxyl group can be abstracted, generating a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized into the aromatic ring. The cyclobutyl substituent, through its inductive effect, may subtly influence the stability of such a radical. Stronger oxidizing agents can lead to the formation of quinones, particularly if there are activating groups at the ortho and para positions. For instance, oxidation of hydroquinone (B1673460) yields p-benzoquinone. While this compound is not a hydroquinone, related oxidative transformations are possible.

Hydrogen Bonding Interactions and Proton Transfer Dynamics

The phenolic hydroxyl group is capable of participating in hydrogen bonding, both as a hydrogen bond donor and as a hydrogen bond acceptor. In this compound, intramolecular hydrogen bonding is not possible due to the absence of suitable acceptor atoms within the same molecule. However, intermolecular hydrogen bonding with solvent molecules (e.g., water, alcohols) or other hydrogen bond acceptors is expected. This influences physical properties such as melting point, boiling point, and solubility.

Phenols are weakly acidic, with a pKa typically around 10 pharmaguideline.com. This acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring pharmaguideline.com. The process of proton transfer involves the dissociation of the proton from the hydroxyl group. The electron-donating nature of the cyclobutyl group would slightly decrease the acidity compared to phenol itself, as it would increase electron density on the oxygen atom, making proton release less favorable. However, the dominant factor remains the extensive resonance stabilization of the phenoxide anion.

Reactivity of the Cyclobutyl Moiety

The cyclobutyl ring, characterized by its inherent ring strain (approximately 26 kcal/mol), is prone to reactions that relieve this strain. In this compound, the cyclobutyl group can participate in various transformations, either independently or in concert with the phenolic hydroxyl group.

Cycloaddition and Cycloelimination Reactions

Cycloaddition reactions involve the formation of cyclic compounds through the combination of two or more unsaturated molecules. While specific reported cycloaddition reactions directly involving the cyclobutyl moiety of this compound are not extensively documented in the literature, the inherent strain and electronic properties of cyclobutanes suggest potential participation in such reactions under specific conditions. Strained cyclic systems, including cyclobutanes, can undergo ring-opening reactions that may be considered a form of cycloe limination or a prelude to other transformations researchgate.net. For instance, the thermal or photochemical activation of cyclobutanes can lead to electrocyclic ring opening, often forming conjugated dienes researchgate.net. The presence of the electron-donating hydroxyl group on the adjacent phenyl ring might influence the electronic distribution within the cyclobutyl ring, potentially affecting its propensity and regioselectivity in cycloaddition reactions if suitable reaction partners and conditions are employed. General cycloaddition reactions, such as Diels-Alder ([4+2]) or [2+2] cycloadditions, are well-established for various cyclic systems mdpi.comlibretexts.orgslideshare.net. The specific application of these to the cyclobutyl ring of this compound would likely depend on the activation of the cyclobutyl ring itself or its participation as a dienophile or diene component, which is less common for saturated carbocycles unless activated.

Functionalization and Derivatization of the Cyclobutyl Ring

The cyclobutyl ring in this compound offers several sites for functionalization and derivatization. The C-H bonds on the cyclobutyl ring can be subjected to various functionalization strategies, including C-H activation and functionalization reactions, often mediated by transition metal catalysts acs.orgnih.govresearchgate.net. For example, palladium-catalyzed C-H functionalization has been employed to introduce aryl, alkenyl, and alkynyl groups onto cyclobutane (B1203170) rings, often with stereochemical control nih.govresearchgate.net.

The strained nature of the cyclobutyl ring also makes it susceptible to ring-opening reactions under acidic, basic, nucleophilic, or reductive conditions, which can lead to the formation of acyclic or larger cyclic structures researchgate.net. These ring-opening processes can be accompanied by skeletal rearrangements, particularly if carbocation intermediates are involved, as cyclobutyl carbocations are known to be relatively unstable and prone to rearrangement to more stable species masterorganicchemistry.comstackexchange.com. For instance, SN1-type reactions involving cyclobutyl derivatives have been shown to lead to interconversions between cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl systems, with product distribution analysis being crucial for understanding these pathways stackexchange.com.

The phenolic hydroxyl group can also be derivatized, for example, through etherification or esterification, which can indirectly influence the reactivity of the cyclobutyl ring by altering the electronic properties of the molecule or by serving as a directing group in subsequent reactions google.comrsc.orgacs.org.

Kinetic and Thermodynamic Considerations in this compound Transformations

Understanding the rates and equilibrium of reactions involving this compound is crucial for predicting product formation and optimizing synthetic routes.

Reaction Rate Determination and Activation Energies

The rate of reactions involving this compound will be influenced by both the phenolic moiety and the cyclobutyl ring. The activation energy () is a key parameter determining reaction rates, representing the minimum energy required for a reaction to occur savemyexams.com. Reactions proceeding via carbocation intermediates, which are common in SN1 reactions and electrophilic aromatic substitutions, are sensitive to carbocation stability. Cyclobutyl carbocations are noted for their unusual instability due to ring strain, which can lead to higher activation energies for their formation and subsequent reactions compared to their acyclic or larger cyclic counterparts masterorganicchemistry.com.

Phenol derivatives, in general, exhibit various kinetic behaviors. For example, studies on the reaction of phenols with free radicals like DPPH• have determined activation energies and pre-exponential factors (A-factors) psu.edu. While specific kinetic data for this compound are scarce, it is expected that reactions involving the phenolic OH group, such as electrophilic aromatic substitution or O-alkylation, will follow established trends for activated aromatic systems. The electron-donating nature of the hydroxyl group generally increases the electron density of the aromatic ring, making it more reactive towards electrophiles, often with rate-determining steps involving the formation of a sigma complex rsc.orgsavemyexams.com.

Table 1: Illustrative Kinetic Parameters for Phenol Reactions

| Reaction Type | Typical Activation Energy (Ea) | Notes | Source |

| Phenol + DPPH• radical | ~3.3 kcal/mol | For o-methoxyphenols, Ea for reaction with DPPH• radical. A-factors typically range from 103.6 to 106.3 M-1s-1. | psu.edu |

| Carbocation Formation (general) | Varies significantly | Cyclobutyl carbocations are unusually unstable, potentially leading to higher activation energies for related reactions. | masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Varies | Rate-determining step often involves carbocation intermediate formation, influenced by activating/deactivating groups on the ring. | rsc.orgsavemyexams.com |

Note: The values in Table 1 are illustrative and derived from studies on related phenolic compounds or general principles. Specific kinetic data for this compound are not widely reported.

Equilibrium Studies and Product Distribution Analysis

The outcome of reactions involving this compound can be influenced by thermodynamic factors, affecting the position of equilibrium and the distribution of products. In reactions where multiple pathways are possible, such as O-alkylation versus C-alkylation of the phenoxide ion, kinetic versus thermodynamic control can dictate the major product researchgate.net. For instance, O-alkylation is often kinetically favored, while C-alkylation might be thermodynamically favored under different conditions researchgate.net.

Product distribution analysis is crucial for elucidating reaction mechanisms and optimizing yields. Studies on the rearrangements of cyclobutyl derivatives have shown that product distributions are sensitive to reaction conditions, including temperature and solvent, and provide insights into the stability of proposed intermediates stackexchange.com. For example, in the alkylation of phenols, reaction temperature can influence the product distribution, with lower temperatures favoring ether formation and higher temperatures promoting C-alkylation whiterose.ac.uk. The relative stability of potential products, such as isomeric C-alkylated phenols or ring-opened products from the cyclobutyl moiety, will determine the equilibrium composition.

Elucidation of Reaction Mechanisms

The mechanisms by which this compound undergoes transformations are diverse, involving the interplay of its phenolic and cyclobutyl functionalities.

Electrophilic Aromatic Substitution: The phenol moiety is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating resonance effect of the hydroxyl group, directing electrophiles primarily to the ortho and para positions rsc.orgsavemyexams.com. The cyclobutyl group, being an alkyl substituent, is weakly activating and ortho, para-directing through inductive effects. The relative directing strengths and steric hindrance will influence the regioselectivity of EAS reactions on this compound. Mechanisms typically involve the formation of a carbocationic intermediate (sigma complex) followed by deprotonation to restore aromaticity savemyexams.commlsu.ac.in.

Reactions involving the Cyclobutyl Ring:

SN1/SN2 Reactions: The cyclobutyl ring can participate in nucleophilic substitution reactions. Under SN1 conditions, the formation of a carbocation intermediate is likely, which may undergo rearrangement due to the inherent strain of the cyclobutyl system masterorganicchemistry.comstackexchange.com. Under SN2 conditions, direct displacement of a leaving group from the cyclobutyl ring would occur, with stereochemical inversion.

Ring-Opening and Rearrangement: The strain energy of the cyclobutyl ring can drive ring-opening reactions. Acid-catalyzed reactions can lead to carbocation intermediates that rearrange to more stable species, such as allylcarbinyl or cyclopropylcarbinyl cations, or undergo ring expansion researchgate.netmasterorganicchemistry.comstackexchange.com. Mechanisms often involve protonation of the ring, followed by C-C bond cleavage and subsequent transformations.

C-H Functionalization: Transition metal-catalyzed C-H functionalization offers pathways to directly introduce new functional groups onto the cyclobutyl ring, often via oxidative addition or related catalytic cycles acs.orgnih.govresearchgate.net. These mechanisms can involve directed C-H activation or non-directed processes, depending on the catalyst system and substrate.

O-Alkylation vs. C-Alkylation: In reactions with electrophiles that can react with both the oxygen of the phenoxide and the aromatic ring, a competition between O-alkylation and C-alkylation occurs. Phenoxide ions are ambident nucleophiles, and the regioselectivity is often governed by kinetic versus thermodynamic control, solvent effects, and the nature of the electrophile researchgate.net.

General Reaction Mechanisms: Various general reaction mechanisms, such as those involving radical intermediates, concerted pathways, or rearrangements like the Hock rearrangement (relevant to phenol production), are fundamental to organic chemistry and could potentially apply to transformations of this compound or its derivatives under specific conditions beilstein-journals.org.

List of Compound Names Mentioned:

this compound

Phenol

Cyclobutylbenzene

Cyclopropylcarbinyl derivatives

Allylcarbinyl derivatives

DPPH• radical

Advanced Analytical Techniques for Characterization and Elucidation of 3 Cyclobutylphenol

Chromatographic Separation Sciences

Chromatography is a fundamental technique for the separation of components within a mixture. etamu.edu The process involves a mobile phase that carries the sample through a stationary phase, with separation occurring based on differential partitioning between the two phases. etamu.edu For a compound like 3-Cyclobutylphenol, both gas and liquid chromatography are indispensable tools.

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. miamioh.edu Given that phenolic compounds can be analyzed by GC, this compound is a suitable candidate for this method. epa.govthermofisher.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. miamioh.edu The separation is governed by the compound's boiling point and its interaction with the column's stationary phase. miamioh.edu

For the analysis of phenols, columns with a 5% phenyl polysiloxane stationary phase are commonly employed. thermofisher.comsigmaaldrich.com Detection can be accomplished using a Flame Ionization Detector (FID), which offers robust and wide-ranging response to hydrocarbons, or more definitively with a Mass Spectrometer (MS). epa.govchrom-china.com GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for identification. chrom-china.com

Table 1: Representative GC-MS Parameters for this compound Analysis This table presents hypothetical yet typical parameters for the analysis of this compound based on standard methods for phenolic compounds.

| Parameter | Condition |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase chrom-china.com |

| Carrier Gas | Helium, constant flow at 1.0 mL/min oiv.int |

| Injector | Splitless, 250 °C oiv.int |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) thermofisher.com |

| Detector | Mass Spectrometer (MS) |

| MS Source | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | m/z 40-450 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile or thermally sensitive compounds. techscience.comitmedicalteam.pl It is particularly well-suited for the analysis of a wide array of phenolic compounds. nih.govnih.gov The separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. For phenols, reversed-phase (RP) chromatography is the most common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. techscience.comimpactfactor.org

Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information across a range of wavelengths. nih.govcabidigitallibrary.org Coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and specificity, enabling precise identification and quantification. itmedicalteam.placs.org

Table 2: Representative HPLC-DAD Parameters for this compound Analysis This table presents hypothetical yet typical parameters for the analysis of this compound based on standard methods for phenolic compounds.

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu Prominence, Agilent 1260 Infinity II, or equivalent |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) internationaloliveoil.org |

| Mobile Phase A | Water with 0.1% Formic Acid techscience.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 30 minutes cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Wavelengths | Monitoring at 275 nm (typical for phenols), with full spectrum acquisition from 200-400 nm |

For highly complex samples, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional chromatography (GCxGC or LCxLC) offers significantly enhanced peak capacity and resolution by subjecting the sample to two independent separation mechanisms. mdpi.comnih.gov

In GCxGC, effluent from a primary column is continuously focused and injected onto a second, shorter column with a different stationary phase. nih.gov A common setup for complex mixtures containing phenols involves a non-polar primary column and a polar secondary column. gcms.cz This allows for the separation of compounds that co-elute in the first dimension. nih.gov

Similarly, LCxLC combines two different liquid chromatography separation modes. mdpi.comresearchgate.net For phenolic analysis, this could involve coupling Hydrophilic Interaction Chromatography (HILIC) with Reversed-Phase LC (RP-LC) or using two different RP-LC columns to exploit different selectivity. mdpi.comnih.gov This technique is exceptionally powerful for resolving minor components in complex natural product extracts or environmental samples. researchgate.netgcimage.com

Table 3: Potential Multi-dimensional Chromatography Setups for this compound This table outlines hypothetical column and phase combinations for advanced chromatographic separation.

| Technique | First Dimension (1D) | Second Dimension (2D) | Rationale |

|---|---|---|---|

| GCxGC | Non-polar (e.g., DB-5ms) | Polar (e.g., Wax) gcms.cz | Separation by boiling point/polarity in 1D, then by hydrogen bonding capacity in 2D. |

| LCxLC | Reversed-Phase (C18) | Reversed-Phase (Phenyl-Hexyl) | Separation by hydrophobicity in 1D, then by aromatic/polar interactions in 2D. shimadzu.eu |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.combiocompare.com Unlike nominal mass spectrometry, HRMS can measure m/z to several decimal places, which allows for the unambiguous determination of a compound's elemental formula. bioanalysis-zone.com For this compound (C₁₀H₁₂O), the calculated exact mass of the neutral molecule is 148.08882 Da. HRMS analysis would aim to detect the molecular ion with a mass accuracy typically below 5 parts per million (ppm). techscience.com

The first step in any mass spectrometry analysis is the ionization of the analyte. The choice of ionization technique is crucial and depends on the nature of the compound and the preceding separation method.

Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV). chrom-china.com This process not only creates a molecular ion (M⁺•) but also causes extensive fragmentation, providing a rich, reproducible fingerprint useful for library matching and structural analysis.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly interfaced with HPLC. itmedicalteam.pl It is ideal for polar compounds and generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. itmedicalteam.pl For phenols, ESI is often run in negative mode to form the stable phenoxide ion [M-H]⁻. researchgate.netcsic.es

Direct Analysis in Real Time (DART): DART is an ambient ionization method that allows for the rapid analysis of samples in their native state with little to no preparation. It works by exposing the sample to a heated stream of metastable gas (e.g., helium), which desorbs and ionizes the analytes.

Table 4: Ionization Techniques for this compound Analysis This table summarizes the applicability of common ionization techniques for this compound.

| Technique | Coupling | Ion Type | Primary Use |

|---|---|---|---|

| Electron Ionization (EI) | GC | M⁺• (Radical Cation) | Structural elucidation via fragmentation patterns. |

| Electrospray Ionization (ESI) | HPLC | [M-H]⁻ (Deprotonated) | Accurate molecular weight determination of polar compounds. itmedicalteam.pl |

| DART | Direct to MS | [M+H]⁺ or [M-H]⁻ | Rapid screening and surface analysis. |

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. nih.govcsic.es In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are detected. ingentaconnect.com This process reveals the fragmentation pathways, which are directly related to the compound's chemical structure. nih.gov

For the EI-generated molecular ion of this compound (m/z 148), fragmentation would likely involve cleavage of the cyclobutyl ring. A common pathway for alkyl phenols is benzylic cleavage, which in this case would lead to the loss of a C₃H₅• radical (41 Da) to form a stable ion at m/z 107, or loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via rearrangement to yield an ion at m/z 120.

For the ESI-generated deprotonated molecule [M-H]⁻ (m/z 147), fragmentation under CID would be less extensive but could still provide characteristic losses from the cyclobutyl ring.

Table 5: Predicted MS/MS Fragmentation for this compound This table outlines the predicted fragmentation products for the molecular ion of this compound, which are crucial for structural confirmation.

| Precursor Ion (m/z) | Ionization | Predicted Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 148 | EI | 120 | C₂H₄ (28 Da) | Retro-Diels-Alder-type cleavage of the cyclobutyl ring. |

| 148 | EI | 107 | C₃H₅• (41 Da) | Benzylic cleavage with loss of propyl radical. |

| 147 | ESI (-) | 119 | C₂H₄ (28 Da) | Cleavage of the cyclobutyl ring from the phenoxide ion. |

Isotope Labelling and Accurate Mass Measurements

Isotope labelling is a powerful technique used to trace the path of atoms through a reaction or to aid in spectral interpretation. wikipedia.org In the context of this compound, specific atoms can be replaced with their heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or ¹²C with ¹³C. wikipedia.orgdoi.org For instance, deuterating the hydroxyl group to form this compound-d1 (C₁₀H₁₁DO) would cause a predictable shift in its mass spectrum and alter its vibrational spectrum, confirming the position of the hydroxyl proton. wikipedia.org This technique is invaluable for mechanistic studies and for assigning signals in complex NMR spectra.

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides the exact mass of a molecule with high precision. rsc.orgrutgers.edu This allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₀H₁₂O), the measured accurate mass of its molecular ion would be compared against the calculated theoretical mass to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. jeolusa.com High mass accuracy, often within a few parts per million (ppm), is crucial for confident identification of unknown compounds and for verifying the products of a chemical synthesis. rutgers.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution or in the solid state. upi.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR provides fundamental information about the number and type of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each unique proton environment. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. bhu.ac.in The aromatic protons on the benzene (B151609) ring show characteristic splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm), while the protons of the cyclobutyl ring appear in the aliphatic region (typically δ 1.5-2.5 ppm). bhu.ac.in The integration of these signals corresponds to the number of protons in each environment (e.g., 1H for OH, 4H for the aromatic ring, and 7H for the cyclobutyl group). pressbooks.pub

¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom. For this compound, this would include signals for the four distinct carbons of the cyclobutyl ring and the six carbons of the phenol (B47542) ring. The carbon attached to the hydroxyl group (C-OH) is typically found around δ 155-160 ppm, while other aromatic carbons appear between δ 115-145 ppm. The aliphatic carbons of the cyclobutyl ring resonate at higher field (lower ppm values). googleapis.com

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a highly sensitive technique used for fluorine-containing analogues. If a fluorine atom were incorporated into the molecule, ¹⁹F NMR would provide a clear signal for each unique fluorine environment, offering valuable structural information due to its large chemical shift range and sensitivity.

Table 1: Representative 1D NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and experimental conditions.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ¹H NMR | ~6.6 - 7.2 | Multiplets |

| Cyclobutyl Protons | ¹H NMR | ~1.6 - 3.5 | Multiplets |

| Hydroxyl Proton | ¹H NMR | ~9.3 (variable) | Singlet |

| Aromatic Carbons | ¹³C NMR | ~113 - 158 | - |

| Cyclobutyl Carbons | ¹³C NMR | ~18 - 38 | - |

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlational data that helps piece together the molecular puzzle. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal the connectivity between adjacent protons on the cyclobutyl ring and also between neighboring protons on the aromatic ring, helping to assign their specific positions. emerypharma.comcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comprinceton.edu By mapping the assigned proton signals to their corresponding carbon signals, the carbon skeleton can be unambiguously assigned. creative-biostructure.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). emerypharma.comprinceton.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, it would show a correlation between the cyclobutyl protons and the aromatic carbon they are attached to, confirming the link between the two ring systems. creative-biostructure.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is used to determine the stereochemistry and conformation of the molecule by observing through-space dipolar couplings. For this compound, it could help define the spatial relationship between the protons of the cyclobutyl ring and the adjacent aromatic protons.

Solid-State NMR for Crystalline Forms or Solid-Phase Reactions

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid, crystalline form. nih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. It can also be used to monitor reactions occurring in the solid phase. researchgate.net For phenols, ssNMR has been employed to study their interactions and immobilization within other matrices, such as cement or dietary fibers. researchgate.netsfasu.edu By analyzing the chemical shifts and line shapes in the solid state, information about molecular packing, conformation, and intermolecular interactions can be obtained. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.eg These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for the identification of specific functional groups. photothermal.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg This technique is particularly sensitive to polar bonds. photothermal.com For this compound, a strong, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenol group. Other key absorptions include C-O stretching (~1200-1260 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching from both the aromatic and cyclobutyl groups. iitm.ac.in

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information on vibrational modes. spectroscopyonline.com It is particularly sensitive to non-polar, symmetric bonds, making it complementary to IR spectroscopy. photothermal.com In the Raman spectrum of this compound, the aromatic ring vibrations and the C-C bonds of the cyclobutyl ring would likely produce strong signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Phenolic C-O | C-O Stretch | IR | 1200 - 1260 | Strong |

| Aromatic Ring | C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Cyclobutyl C-H | C-H Stretch | IR, Raman | 2850 - 3000 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wordpress.comprotoxrd.com By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. wordpress.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Absolute Stereochemistry: If chiral centers were present, this technique could determine the absolute configuration of the molecule.

Crystal Packing: It reveals how individual molecules are arranged in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (involving the phenol -OH group) and van der Waals interactions. nih.gov

This technique provides the most complete and unambiguous structural picture, serving as a benchmark for validating data from other analytical methods. wordpress.comnih.gov

Computational Chemistry and Theoretical Investigations of 3 Cyclobutylphenol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. youtube.comaps.org Methods like Density Functional Theory (DFT) are central to these investigations, offering a balance between accuracy and computational cost for studying molecules of this size. youtube.comnih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Electron Density Distribution)

Electronic structure analysis provides fundamental insights into the reactivity, stability, and spectroscopic properties of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For 3-cyclobutylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic ring's anti-bonding π-system. A typical DFT calculation would yield the energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Property | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.85 |

Note: The values presented are hypothetical and serve for illustrative purposes only.

Molecular Orbitals: Beyond the frontier orbitals, analyzing the full spectrum of molecular orbitals (MOs) reveals the nature of chemical bonding within the molecule. youtube.com For this compound, MO analysis would show the σ-bonds forming the framework of the cyclobutyl and phenyl rings and the delocalized π-orbitals of the aromatic system. Visualizing these orbitals helps in understanding the electronic distribution and identifying regions susceptible to electrophilic or nucleophilic attack.

Electron Density Distribution: The electron density is a measure of the probability of finding an electron at a specific point in space. rcsb.orgproteopedia.org Electron density maps illustrate the distribution of electrons throughout the molecule, highlighting regions of high and low electron density. researchgate.netnih.gov In this compound, the highest electron density would be concentrated around the electronegative oxygen atom and within the π-system of the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps, which are derived from the electron density, would show electron-rich (negative potential) regions, such as the oxygen atom, which are prone to electrophilic attack, and electron-poor (positive potential) regions, like the hydroxyl proton, which are susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govrsc.org The accuracy of these predictions depends on the chosen functional and basis set. aps.org For this compound, calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

Table 2: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| OH | 4.95 | 4.88 |

| Ar-H (ortho) | 6.75 | 6.70 |

| Ar-H (meta) | 7.15 | 7.10 |

| Ar-H (para) | 6.80 | 6.75 |

| CH (cyclobutyl) | 3.20 | 3.15 |

| CH2 (cyclobutyl) | 2.10 - 2.30 | 2.05 - 2.25 |

Note: The values presented are hypothetical and serve for illustrative purposes only.

IR Frequencies: The calculation of vibrational frequencies through normal-mode analysis can generate a theoretical Infrared (IR) spectrum. nih.govgithub.io These calculations predict the frequencies and intensities of the vibrational modes of the molecule. chemrxiv.org For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the phenol group (typically around 3300-3600 cm-1), C-H stretches of the aromatic ring (around 3000-3100 cm-1), C-H stretches of the cyclobutyl group (around 2850-3000 cm-1), C=C stretching of the aromatic ring (around 1450-1600 cm-1), and the C-O stretch (around 1200-1260 cm-1).

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions.

Reaction Pathway Modeling: By mapping the potential energy surface, computational methods can model the pathway of a chemical reaction, connecting reactants to products via a minimum energy path. carleton.eduarxiv.org For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, these models can identify all intermediates and transition states. researchgate.netresearchgate.net This allows for a detailed, step-by-step understanding of the reaction mechanism.

Transition State Characterization: A transition state (TS) represents the highest energy point along a reaction coordinate. dtu.dk Locating and characterizing the TS is crucial for calculating the activation energy barrier of a reaction, which determines the reaction rate. dtu.dk Computational methods are used to find the geometry of the transition state and confirm its nature by frequency analysis (a true TS has exactly one imaginary frequency). For a reaction like the nitration of this compound, calculations could determine the activation energies for substitution at the ortho and para positions, thereby predicting the regioselectivity of the reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the influence of the surrounding environment.

Conformational Analysis and Potential Energy Surface Exploration

These methods explore the different spatial arrangements of a molecule and their relative energies.

Conformational Analysis: this compound has conformational flexibility, primarily related to the orientation of the cyclobutyl ring with respect to the phenyl ring and the rotation of the hydroxyl group. A relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied while optimizing the rest of the geometry, can identify the most stable conformers (energy minima) and the energy barriers between them. uni-muenchen.dereadthedocs.ioq-chem.comresearchgate.net For this compound, this would involve scanning the dihedral angle defining the connection between the two rings to find the preferred rotational arrangement.

Potential Energy Surface Exploration: The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. blogspot.com Exploring the PES helps to map out all possible conformations, transition states, and reaction pathways. arxiv.orguni-muenchen.de For this compound, a comprehensive exploration of the PES would reveal the global minimum energy structure and the pathways for conformational interconversion.

Solvation Models and Solvent Effects on Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. researchgate.net

Solvation Models: Computational chemistry accounts for solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM). frontiersin.org Implicit models are computationally efficient and are widely used to calculate properties in solution. mdpi.com

Solvent Effects on Reactivity: The choice of solvent can alter reaction rates and mechanisms. frontiersin.orgresearchgate.net For reactions involving this compound, computational models can be used to study how solvents with different polarities stabilize or destabilize reactants, products, and transition states. researchgate.net For instance, a polar protic solvent would be expected to stabilize the phenoxide anion intermediate that could form during certain reactions, potentially lowering the activation energy compared to a nonpolar solvent. By performing calculations in different solvent models, a theoretical understanding of how the environment mediates the reactivity of this compound can be achieved.

Intermolecular Interactions and Self-Assembly Propensities

Computational modeling provides significant insights into the non-covalent interactions that govern the behavior of this compound in various environments. The primary intermolecular forces at play are hydrogen bonding, facilitated by the hydroxyl (-OH) group, and van der Waals forces, arising from the cyclobutyl and phenyl moieties.

The hydroxyl group is a potent hydrogen bond donor and acceptor. In a condensed phase, molecules of this compound can form hydrogen-bonded networks. These interactions are crucial in determining the compound's physical properties, such as its boiling point and solubility. Computational studies on similar phenolic compounds have quantified the strength of these hydrogen bonds, which are a cornerstone of their self-assembly behavior. nih.gov The interplay between the hydrogen-bonding hydroxyl group and the nonpolar cyclobutyl and phenyl rings can lead to the formation of specific supramolecular structures.

Self-assembly is the spontaneous organization of molecules into ordered arrangements. In the case of this compound, this can be driven by the directional nature of hydrogen bonds, leading to the formation of chains, rings, or more complex three-dimensional structures. The hydrophobic cyclobutyl and phenyl groups can also drive aggregation in aqueous environments to minimize contact with water, a phenomenon central to the formation of micelles or other assemblies. The use of external agents, such as cyclodextrins, has been shown to catalyze the self-assembly of certain molecules into well-defined microstructures. rsc.org Computational simulations can predict the most energetically favorable self-assembled structures by calculating the free energy of various arrangements. These studies are vital for understanding how this compound might behave in biological systems or as a component in materials science applications.

| Interaction Type | Key Molecular Feature | Predicted Significance |

| Hydrogen Bonding | Hydroxyl (-OH) group | High |

| π-π Stacking | Phenyl ring | Moderate |

| van der Waals Forces | Cyclobutyl and phenyl groups | Moderate |

| Cation-π Interactions | Phenyl ring | Possible in the presence of cations |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of chemical compounds with their biological activities or chemical reactivity. nih.gov This approach is instrumental in predicting the behavior of new or untested compounds, thereby accelerating the process of drug discovery and materials development.

Derivation of Molecular Descriptors for this compound and its Analogues

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogues, a wide range of descriptors can be calculated using computational software. These descriptors fall into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. Examples include molecular volume, surface area, and dipole moment.

The selection of relevant descriptors is a critical step in building a robust QSAR model. For phenolic compounds, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are often important. umsha.ac.irresearchgate.net

| Descriptor Class | Example Descriptors for this compound |

| Constitutional (1D) | Molecular Weight, Atom Count |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

Development of Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity aim to forecast how a molecule will behave in a chemical reaction. rsc.org For this compound, this could involve predicting its susceptibility to oxidation, its acidity (pKa), or its reactivity in electrophilic aromatic substitution reactions.

The development of such models typically involves the following steps:

Data Collection: A dataset of molecules with known reactivity is assembled.

Descriptor Calculation: A set of relevant molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to establish a mathematical relationship between the descriptors and the observed reactivity. uvic.caresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate quantum chemical descriptors that are particularly useful for modeling reactivity. nih.gov These can include atomic charges, bond orders, and the energies of frontier molecular orbitals. usda.gov

| Modeling Technique | Description |

| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. |

| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is large. |

| Machine Learning Algorithms | A class of algorithms that can learn from and make predictions on data, often used for complex, non-linear relationships. |

In Silico Screening for Compound Library Design

In silico screening is a computational approach used to search large databases of virtual compounds to identify those with desired properties. biointerfaceresearch.com This technique is highly valuable in the design of compound libraries centered around a core scaffold, such as this compound.

The process typically involves:

Library Generation: A virtual library of analogues of this compound is created by systematically modifying its structure, for example, by adding different substituents to the phenyl ring or altering the cyclobutyl group.

Property Prediction: The QSAR models developed for reactivity, biological activity, or other properties of interest are used to predict these properties for all compounds in the virtual library.

Filtering and Selection: The library is filtered based on predefined criteria to select a subset of compounds with the most promising predicted profiles. This can include filtering for drug-likeness based on rules such as Lipinski's rule of five. nih.gov

This approach allows for the efficient exploration of a vast chemical space and the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving significant time and resources.

Derivatization Strategies for Enhanced Analytical Performance and Reactivity of 3 Cyclobutylphenol

Chelation and Complexation Derivatization for Metal Ion Analysis

Phenolic compounds, particularly those with multiple hydroxyl groups (polyphenols), are known for their ability to chelate and form stable complexes with various metal ions researchgate.netencyclopedia.pubmdpi.commdpi.com. This property arises from the presence of electron-donating functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which can coordinate with metal cations mdpi.commdpi.com. While extensive research exists on the complexation behavior of polyphenols like flavonoids and phenolic acids with metal ions such as iron, copper, and aluminum, specific studies detailing the chelation and complexation of 3-cyclobutylphenol for metal ion analysis are not prominently featured in the available literature.

However, based on the general chemical principles governing phenolic compounds, this compound, possessing a hydroxyl group directly attached to an aromatic ring, is expected to exhibit complexation capabilities. The hydroxyl group's proton can be abstracted, forming a phenoxide ion, which can then act as a ligand to coordinate with metal ions mdpi.commdpi.com. The presence of the cyclobutyl ring may influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability and solubility.

The application of chelation and complexation derivatization for metal ion analysis typically involves forming a metal complex that possesses enhanced properties for detection. For instance, metal complexes can exhibit distinct spectroscopic signatures (e.g., color for UV-Vis detection) or altered chromatographic behavior, facilitating the separation and quantification of both the metal ion and the phenolic ligand mdpi.comkau.edu.sa. While direct analytical methods utilizing this compound as a chelating agent for metal ion detection are not detailed, its phenolic structure suggests a potential for interaction with metal ions. Research into metal-phenolic complexes has shown that such interactions can influence antioxidant activities and can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy, which reveals changes in vibrational modes upon complexation mdpi.com.

Development of Novel Derivatization Reagents and Methods

The drive to improve the analytical performance of phenolic compounds has led to the development of numerous derivatization reagents and methodologies. These advancements aim to enhance sensitivity, selectivity, and compatibility with modern analytical instruments, particularly liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS).

For compounds like this compound, which may have limitations in direct detection, derivatization can introduce functionalities that improve ionization efficiency, add chromophores for UV detection, or alter chromatographic retention.

Key Derivatization Strategies and Reagents for Phenols:

Pentafluorobenzyl Bromide (PFBBr): This reagent is widely used for the derivatization of phenols to form pentafluorobenzyl ethers, which are amenable to GC analysis, particularly with electron capture detection (ECD) due to the electron-withdrawing fluorine atoms epa.govresearch-solution.com. This method enhances volatility and detectability.

Dansyl Chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride): Dansyl chloride is a popular reagent for derivatizing phenols to introduce a fluorescent tag, significantly improving sensitivity for HPLC-fluorescence detection (FLD) ddtjournal.com. It also enhances ionization efficiency for LC-ESI-MS/MS.

1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC): This is a more recent development in derivatization reagents for phenolic compounds capes.gov.brnih.govnih.gov. DMISC reacts with phenols to form stable dimethylimidazolesulfonyl (DMIS) derivatives. These derivatives exhibit excellent chromatographic properties and produce intense ions ([M+H]+) in positive-ion LC-ESI-MS/MS, leading to substantially improved mass spectrometric response and enhanced sensitivity. The mechanism involves the sulfonyl chloride group reacting with the phenolic hydroxyl group.

Benzoyl Chloride: Used for pre-column derivatization, benzoyl chloride converts phenols into benzoate (B1203000) esters, which can be effectively separated and detected by HPLC with UV detection researchgate.net. This method has been shown to provide good sensitivity and separation for various phenolic compounds.

Perfluorooctanoyl Chloride: This reagent has been employed for the derivatization of phenol (B47542) in biological matrices like serum, forming perfluorooctanoyl derivatives that exhibit strong molecular ions in GC-MS analysis, facilitating quantification nih.gov.

Silylation Reagents (e.g., BSTFA, MSTFA): Silylation is a common technique that replaces active hydrogen atoms (like those in phenolic hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability for GC analysis research-solution.com.

The development of these reagents and methods offers pathways to enhance the analytical performance of this compound. For instance, employing DMISC in an LC-ESI-MS/MS setup would likely lead to a significant improvement in sensitivity and specificity compared to direct analysis. Similarly, derivatization with PFBBr followed by GC-ECD analysis could provide a sensitive method for its detection. The choice of reagent and method would depend on the specific analytical goals, matrix, and available instrumentation.

Table 1: Common Derivatization Reagents for Phenols and Their Analytical Applications

| Derivatization Reagent | Reaction with Phenol Forms | Primary Analytical Enhancement | Detection Method(s) | Key Advantages | References |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ethers | Volatility, ECD sensitivity | GC-ECD, GC-MS | Enhanced volatility, high sensitivity with ECD. | epa.govresearch-solution.com |

| Dansyl Chloride (Dns-Cl) | Dansyl ethers | Fluorescence, MS ionization | HPLC-FLD, LC-ESI-MS/MS | Introduces fluorophore, improves ionization efficiency for MS. | ddtjournal.com |

| 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) | DMIS ethers | MS ionization, selectivity | LC-ESI-MS/MS | Novel reagent, improved mass spectrometric response, good chromatographic properties. | capes.gov.brnih.govnih.gov |

| Benzoyl Chloride | Benzoate esters | UV absorbance, separation | HPLC-UV | Simple, effective for UV detection and separation. | researchgate.net |

| Perfluorooctanoyl Chloride | Perfluorooctanoyl derivatives | MS ionization, volatility | GC-MS | Suitable for biological matrices, strong molecular ions. | nih.gov |

| Silylating Agents (e.g., BSTFA) | Silyl ethers | Volatility, thermal stability | GC-FID, GC-MS | Increases volatility and stability for GC analysis. | research-solution.com |

Table 2: Examples of Novel Derivatization Methods for Phenolic Compounds

| Method/Reagent | Target Analyte Class | Analytical Technique | Key Improvement |

| 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) | Phenols | LC-ESI-MS/MS | Enhanced mass spectrometric response, improved sensitivity and selectivity. |

| On-line Electrochemical Derivatization | Phenols | HPLC-Fluorescence | Oxidation to fluorescent dimers/oligomers, enhancing selectivity and sensitivity. |

| Perfluorooctanoyl Chloride Derivatization | Phenol | GC-MS | Improved confirmation and quantification in biological samples. |

Compound List

this compound

Phenol

1-Hydroxypyrene

O-cresol

M-cresol

P-cresol

Resorcinol

Catechol

1-hydroxy-pyrene

Paracetamol

Chlorogenic acid

Rosmarinic acid

Chicoric acid

Quercetin

Fisetin

(+)-Catechin

(-)-Epicatechin

(+)-Epigallocatechin

(-)-Epicatechin 3-gallate

(-)-Epigallocatechin 3-gallate

Protocatechuic acid

Vanillic acid

Gallic acid

Syringic acid

Ferulic acid

Isoferulic acid

Sinapic acid

Coumarin

Umbelliferone

Daphnetin

Butein

Phloretin

Tannic acid

Epicatechin dimer (B2)

Epicatechin polymer (T)

P-coumaric acid

O-coumaric acid

Homovanillic acid

Estradiol

5α-androstane-3α,17β-diol

1-Methyl-4,6-dinitrophenol

2,4-Dinitrophenol

2-Methyl-4,6-dinitrophenol

Dinoseb

DNOC

Dinitrocresol

Bisphenol-A

4-methylphenol (p-cresol)

2-(Cyclopropylmethyl)-4-methylphenol

4-Butylphenol

4-(3-methylbutyl)phenol

Role of 3 Cyclobutylphenol As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the annulation of aromatic rings through various coupling and cyclization strategies. Phenolic compounds can serve as precursors in such syntheses, typically requiring activation of the hydroxyl group or the aromatic ring itself. In principle, 3-Cyclobutylphenol could be envisioned as a starting point for the construction of PAHs bearing a cyclobutyl substituent. This could be achieved through reactions that build additional aromatic rings onto the existing phenol (B47542) structure. However, specific examples of such transformations using this compound are not readily found in the current body of scientific literature.

Scaffold for the Development of Complex Small Molecules

The development of complex small molecules, particularly for applications in medicinal chemistry and materials science, often relies on the use of unique chemical scaffolds. The this compound framework, with its distinct combination of an aromatic ring and a strained aliphatic ring, presents an interesting scaffold. The cyclobutyl group can introduce three-dimensionality to an otherwise planar phenol ring, which can be advantageous for biological activity. Despite this potential, there is a lack of published research that explicitly details the use of this compound as a foundational scaffold for the systematic development of libraries of complex small molecules.

Building Block in the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their specific functions and are often produced in lower volumes than commodity chemicals. Phenolic compounds are important intermediates in the synthesis of a wide array of specialty chemicals, including polymers, resins, and pharmaceuticals. While this compound is commercially available and has been mentioned in patent literature, its specific application as a key building block in the synthesis of named specialty chemicals is not well-documented in peer-reviewed research.

Regioselective and Chemoselective Transformations in Multi-step Syntheses

The phenolic hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, making regioselectivity and chemoselectivity crucial considerations in any multi-step synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. The aromatic ring is susceptible to electrophilic substitution, with the hydroxyl group and the cyclobutyl group directing incoming electrophiles to specific positions.

For instance, electrophilic aromatic substitution reactions on this compound would be expected to be directed to the positions ortho and para to the strongly activating hydroxyl group. The steric bulk of the cyclobutyl group at the meta position would likely influence the regiochemical outcome of these substitutions.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of this compound:

| Position | Activating/Deactivating Group | Predicted Reactivity |

| 2 | Ortho to -OH | Activated |

| 4 | Para to -OH | Activated |

| 6 | Ortho to -OH | Activated |

| 5 | Meta to -OH, Ortho to Cyclobutyl | Less Activated |

Chemoselective transformations would involve selectively reacting either the hydroxyl group or the aromatic ring in the presence of the other. For example, a mild acylation could selectively target the hydroxyl group, leaving the aromatic ring untouched. Conversely, a carefully chosen electrophile might react with the aromatic ring without affecting the hydroxyl group.

Despite these well-established principles of organic reactivity, specific and detailed research findings illustrating the regioselective and chemoselective transformations of this compound in the context of multi-step syntheses are not extensively reported in the scientific literature. This suggests that while the potential for its use as a synthetic intermediate exists, it has not been a major focus of academic or industrial research to date.

Environmental Fate and Degradation Pathways of 3 Cyclobutylphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 3-cyclobutylphenol, the key abiotic mechanisms are expected to be photodegradation, hydrolysis, and chemical oxidation.

Photodegradation Pathways Under Environmental Conditions

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds in sunlit surface waters or on soil surfaces are susceptible to this process. The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated transient species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.govmdpi.com